molecular formula C12H19N5O2S B6507764 4-amino-6-methyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 869067-52-7

4-amino-6-methyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No. B6507764
CAS RN: 869067-52-7
M. Wt: 297.38 g/mol
InChI Key: XGZBFQYRPUUBAS-UHFFFAOYSA-N
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Description

4-amino-6-methyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a useful research compound. Its molecular formula is C12H19N5O2S and its molecular weight is 297.38 g/mol. The purity is usually 95%.
The exact mass of the compound 4-amino-6-methyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is 297.12594604 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-amino-6-methyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one” (also known as F1847-0014 or AB00676368-01), focusing on six unique applications:

Antifungal Activity

This compound has shown promising antifungal properties. Research indicates that derivatives of 1,2,4-triazine, including this compound, exhibit significant antifungal activity against various plant pathogenic fungi . This makes it a potential candidate for developing agricultural fungicides to protect crops from fungal infections.

Alzheimer’s Disease Research

The compound is involved in the study of tau-tubulin kinase 1 (TTBK1), a neuron-specific kinase that regulates tau phosphorylation. Hyperphosphorylation of tau is implicated in the pathogenesis of Alzheimer’s disease . By inhibiting TTBK1, this compound could help in understanding and potentially mitigating the progression of Alzheimer’s disease.

Antibacterial Applications

Compounds containing the 1,2,4-triazine moiety, like F1847-0014, have been explored for their antibacterial properties. These compounds can be synthesized to target specific bacterial strains, making them useful in developing new antibacterial agents to combat resistant bacterial infections .

Antitumor Activity

Research has shown that 1,2,4-triazine derivatives possess antitumor properties. This compound could be used in the development of new anticancer drugs, targeting specific pathways involved in tumor growth and proliferation . Its unique structure allows for modifications that can enhance its efficacy against various cancer cell lines.

Anti-inflammatory Properties

The compound’s structure suggests potential anti-inflammatory applications. Derivatives of 1,2,4-triazine have been studied for their ability to reduce inflammation, which could be beneficial in treating chronic inflammatory diseases . This makes it a candidate for further research in developing anti-inflammatory medications.

Antiviral Research

The 1,2,4-triazine core structure is also known for its antiviral properties. This compound could be explored for its efficacy against various viral infections, potentially leading to the development of new antiviral drugs . Its ability to inhibit viral replication makes it a valuable subject for antiviral research.

properties

IUPAC Name

4-amino-6-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S/c1-8-3-5-16(6-4-8)10(18)7-20-12-15-14-9(2)11(19)17(12)13/h8H,3-7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZBFQYRPUUBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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